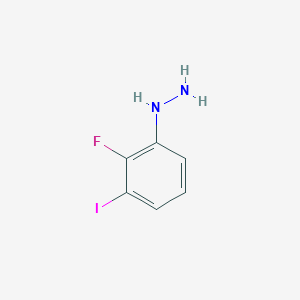
2-Bromothiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2BrClO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiophene-3-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the following steps:
Bromination: Thiophene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to produce 2-bromothiophene.
Sulfonylation: 2-Bromothiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to handle hazardous reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine and sulfonyl chloride groups make the thiophene ring highly reactive towards nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically in the presence of a base like pyridine or triethylamine.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-Bromothiophene-3-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromothiophene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form stable sulfonamide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorothiophene-3-sulfonyl chloride
- 2-Iodothiophene-3-sulfonyl chloride
- 3-Bromothiophene-2-sulfonyl chloride
Uniqueness
2-Bromothiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups on the thiophene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. Compared to its analogs, the bromine atom offers different reactivity and selectivity in substitution reactions, which can be advantageous in certain synthetic applications .
Propriétés
Formule moléculaire |
C4H2BrClO2S2 |
|---|---|
Poids moléculaire |
261.5 g/mol |
Nom IUPAC |
2-bromothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |
Clé InChI |
ITDNEKXDHJHUCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
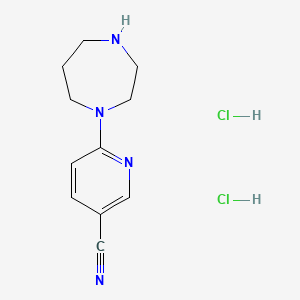
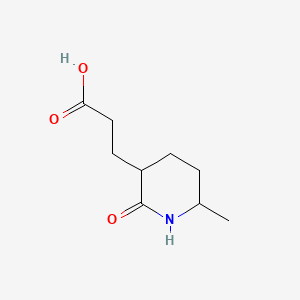

![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
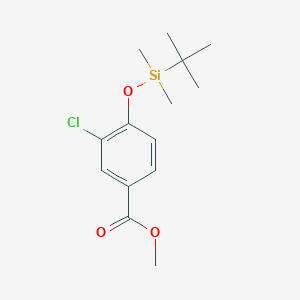

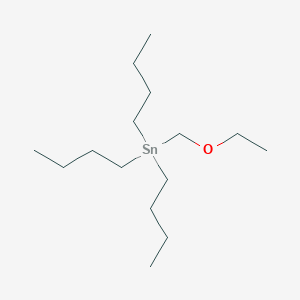

![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
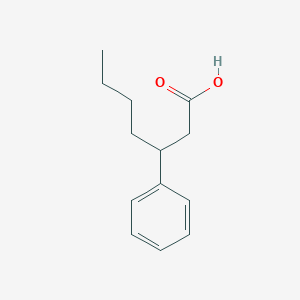
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)

